molecular formula C9H15Cl2FN4 B1458125 5-Fluoro-N-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride CAS No. 1774905-40-6

5-Fluoro-N-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride

Cat. No. B1458125
CAS RN: 1774905-40-6
M. Wt: 269.14 g/mol
InChI Key: CTMQUVWUSKEPRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Fluoro-N-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride is a synthetic compound with the molecular formula C9H15Cl2FN4 and a molecular weight of 269.1466032 . It is used in various scientific experiments.


Molecular Structure Analysis

The molecular structure of 5-Fluoro-N-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride consists of a pyrimidine ring substituted with a fluorine atom at the 5-position and a piperidine ring at the N-position .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Fluoro-N-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride are not fully detailed in the retrieved sources. The compound has a molecular weight of 269.1466032 . Other properties such as density, boiling point, melting point, and flash point are not available .

Scientific Research Applications

Synthesis of Fluorinated Imatinib Base

This compound serves as a precursor in the synthesis of fluorinated derivatives of imatinib, a medication used in the treatment of certain types of cancer. The selective fluorination process enhances the compound’s pharmacological profile, potentially improving its efficacy and stability .

Fungicidal Activity

Derivatives of this compound have been explored for their fungicidal properties. The structural framework of pyrimidinamine is utilized to design compounds that can combat phytopathogenic diseases, offering a new avenue for agricultural chemical development .

Inhibitors for Deoxycytidine Kinase

The compound is a key intermediate in the preparation of potent deoxycytidine kinase inhibitors. These inhibitors have significant implications in the treatment of diseases like cancer, where they can modulate the activity of enzymes involved in DNA synthesis .

Antifungal Agents

Research has indicated that certain derivatives exhibit potential as antifungal agents. This application is particularly relevant in the development of new treatments for fungal infections, which are a growing concern due to resistance to existing antifungal drugs .

Vascular Endothelial Growth Factor Receptor (VEGFR-2) Inhibition

The compound’s derivatives have been studied for their ability to inhibit VEGFR-2, which plays a crucial role in angiogenesis. This application is vital in the context of diseases such as cancer and macular degeneration, where abnormal blood vessel growth is a hallmark .

Hepatic Fibrosis Treatment

In the field of hepatic fibrosis, derivatives of this compound have shown promise in reducing collagen deposition, a key factor in the progression of liver fibrosis. This application could lead to new therapeutic strategies for managing chronic liver diseases .

Kinase Inhibition for Cancer Therapy

The compound’s framework is utilized to develop ATP-competitive kinase inhibitors. These inhibitors are designed to be selective for certain kinases implicated in cancer, offering a targeted approach to cancer treatment .

Synthesis of Aminothiazole Compounds

Aminothiazole compounds synthesized using derivatives of this compound have shown fungicidal activities. These compounds are used as lead compounds for further development of fungicides, highlighting the compound’s role in the synthesis of bioactive molecules .

properties

IUPAC Name

5-fluoro-N-piperidin-4-ylpyrimidin-2-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13FN4.2ClH/c10-7-5-12-9(13-6-7)14-8-1-3-11-4-2-8;;/h5-6,8,11H,1-4H2,(H,12,13,14);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTMQUVWUSKEPRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NC2=NC=C(C=N2)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15Cl2FN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-N-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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